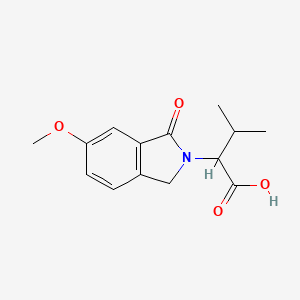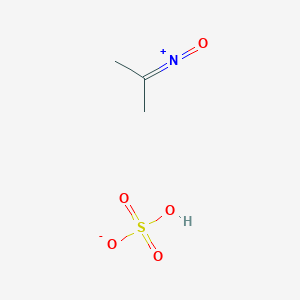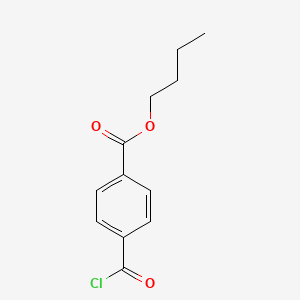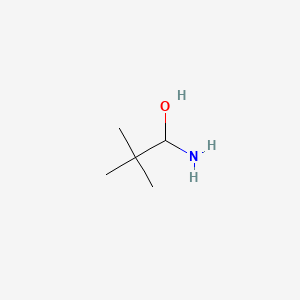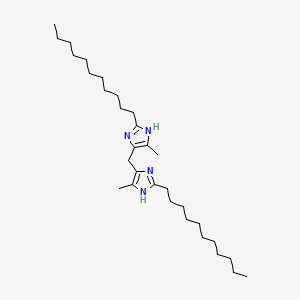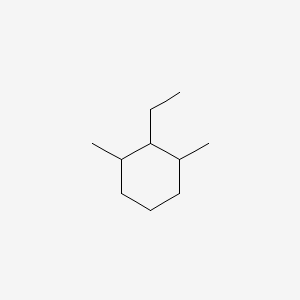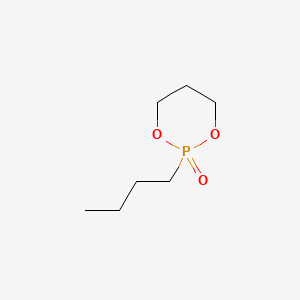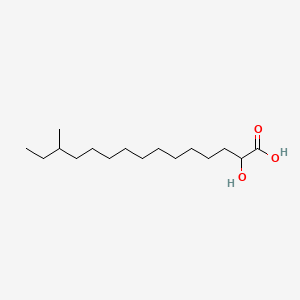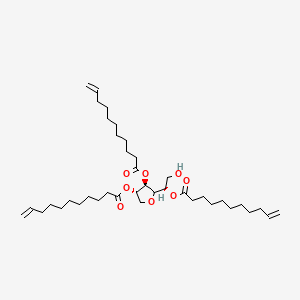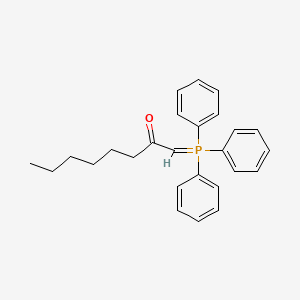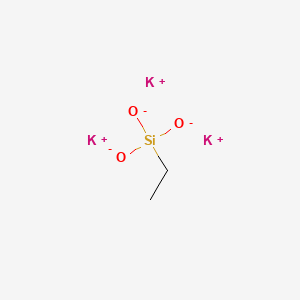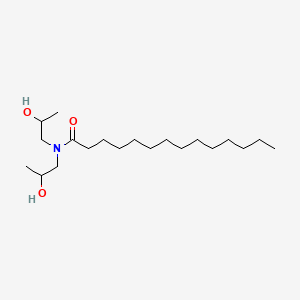
Myristic diisopropanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristic diisopropanolamide is a fatty acid diethanolamide derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm kernel oil, and coconut oil. This compound is widely used in various industrial applications due to its surfactant properties, which make it an effective emulsifying, foaming, and thickening agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristic diisopropanolamide is typically synthesized through the reaction of myristic acid with diisopropanolamine. The reaction is carried out in a round-bottom glass reaction flask submerged in an oil bath. The flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The reaction mixture is heated to a temperature range of 120-150°C under continuous stirring until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where myristic acid and diisopropanolamine are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or crystallization processes to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Myristic diisopropanolamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Formation of myristic acid oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Myristic diisopropanolamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: Employed in the formulation of biological buffers and cell culture media to maintain the stability of biological molecules.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical creams and ointments, due to its emulsifying properties.
Industry: Widely used in the production of personal care products, such as shampoos, conditioners, and lotions, as well as in the formulation of cleaning agents and detergents
Mechanism of Action
The mechanism of action of myristic diisopropanolamide involves its ability to reduce the surface tension of liquids, thereby enhancing the mixing and solubility of various components. This property is attributed to its amphiphilic nature, with both hydrophilic and hydrophobic regions. The hydrophilic region interacts with water molecules, while the hydrophobic region interacts with non-polar substances, facilitating the formation of stable emulsions and foams .
Comparison with Similar Compounds
Lauric diisopropanolamide: Derived from lauric acid, it has similar surfactant properties but with a shorter carbon chain length.
Palmitic diisopropanolamide: Derived from palmitic acid, it has a longer carbon chain length and slightly different physical properties.
Stearic diisopropanolamide: Derived from stearic acid, it has an even longer carbon chain length and is used in applications requiring higher melting points.
Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifying and foaming agent in a wide range of applications .
Properties
CAS No. |
16516-36-2 |
|---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3 |
InChI Key |
GFAFXDZKLNITDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


